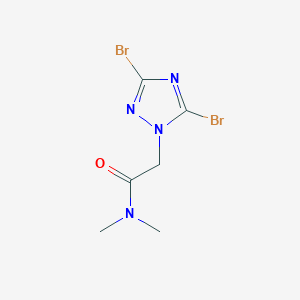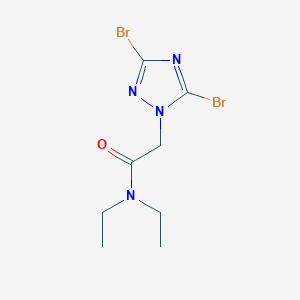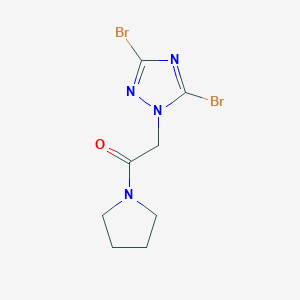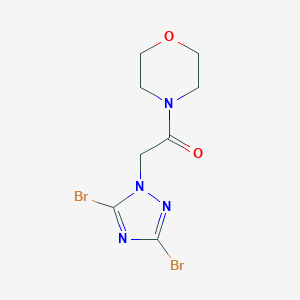
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-dibromo-1H-1,2,4-triazole” is a chemical compound with the molecular formula C2HBr2N3 . It’s a pale yellow or white powder .
Molecular Structure Analysis
The molecular weight of “3,5-dibromo-1H-1,2,4-triazole” is 226.86 . The exact mass is 224.853714 .Physical And Chemical Properties Analysis
“3,5-dibromo-1H-1,2,4-triazole” has a melting point of 201°C and a boiling point of 364.8±25.0 °C . Its density is 2.6±0.1 g/cm3 . The compound is a white to light yellow powder or crystal .Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Biological Activities
Triazoles, specifically 1,2,4-triazoles, are recognized for their importance in creating new drugs with diverse biological activities, having structural variations that offer a range of properties. The potential of these compounds in developing new pharmaceuticals is immense, given their role in addressing various diseases and their interaction with different biological targets. The research emphasizes the need for more efficient, environmentally friendly methods to prepare these triazoles, considering the emerging diseases and increasing resistance in bacteria. This highlights the continuous relevance of triazoles in pharmaceutical research and drug development (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
The synthesis of 1,2,3-triazoles, especially 1,4-disubstituted variants, is of significant interest due to their stable interaction with biological targets. The azide-alkyne cycloaddition, a key click reaction, has been pivotal in creating complex molecules from various starting materials, showcasing the broad spectrum of biological activities of 1,2,3-triazoles. This synthetic versatility highlights their potential in diverse scientific applications, including drug discovery and material science (Kaushik et al., 2019).
Physico-Chemical Properties and Industrial Applications
1,2,4-Triazoles and their derivatives have extensive industrial applications, from pharmaceuticals and veterinary medicine to engineering and agriculture. Their low toxicity and versatile physico-chemical properties make them suitable for various applications like optical materials, antioxidants, and corrosion inhibitors. The potential for new molecules with significant biological activities continues to drive research in this domain, indicating a promising future for these compounds in scientific and industrial applications (Parchenko, 2019).
Biological Effects and Applications
The biological effects of 1,2,4-triazoles have been extensively studied, revealing their capability to exhibit antimicrobial, antifungal, antioxidant, and anti-inflammatory activities, among others. These findings underscore the importance of 1,2,4-triazoles in medicinal chemistry and their potential in addressing a wide range of health issues. The ongoing research and patenting of new derivatives highlight the dynamic nature of this field and its significant contributions to scientific and medical advancements (Ohloblina, 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N4O/c1-11(2)4(13)3-12-6(8)9-5(7)10-12/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMPMEACARKKGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=NC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-6-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenol](/img/structure/B358794.png)
![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)






![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol](/img/structure/B358893.png)
![5-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B358899.png)
![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)
![{2-[(Furan-2-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358904.png)
![{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B358907.png)